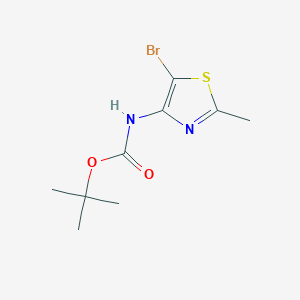
Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate” is a compound that belongs to the class of quinolines . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues can be synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis and Cytotoxic Activity : The synthesis of derivatives related to Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate has been explored, showing significant cytotoxic activities against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. These compounds exhibit potent growth inhibitory properties, with some displaying IC50 values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).
Drug Development and Radioligand Applications
- Radioligand Development : Research on quinoline-2-carboxamide derivatives has led to the development of potential radioligands for imaging peripheral benzodiazepine receptors (PBR) in vivo with positron emission tomography (PET). These studies underscore the utility of these compounds in neurological research, offering a noninvasive means to assess PBR in various diseases (Matarrese et al., 2001).
Molecular Design and Structural Analysis
- Helical Structure Characterization : Investigations into oligoamides derived from quinolinecarboxylic acids have facilitated the understanding of helical structures significant in molecular design. These studies contribute to the field of foldamer chemistry, expanding the toolkit for designing novel bioactive molecules and understanding protein mimetics (Jiang et al., 2003).
Chemical Reactivity and Synthesis Techniques
- Novel Synthesis Approaches : Research into new synthetic methods for creating quinoline derivatives demonstrates the adaptability and versatility of these compounds in chemical synthesis. For example, environmentally benign approaches for synthesizing chromenes, which involve quinoline derivatives, highlight the ongoing innovation in sustainable chemistry practices (Pandit et al., 2016).
Direcciones Futuras
Quinoline and its derivatives have potential applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Therefore, future research could focus on exploring the synthesis, properties, and applications of “Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate” and its derivatives.
Mecanismo De Acción
Target of Action
Methyl 4-((4-(dimethylamino)phenyl)amino)quinoline-2-carboxylate is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities . .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting protein synthesis, or disrupting cell membrane integrity .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are generally known to exert a variety of biological effects, depending on their specific targets and mode of action .
Propiedades
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22(2)14-10-8-13(9-11-14)20-17-12-18(19(23)24-3)21-16-7-5-4-6-15(16)17/h4-12H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREMKEGVKODVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)


![1-(4-fluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3000148.png)


![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)


![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)
